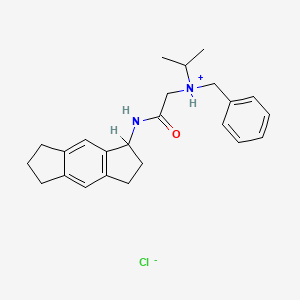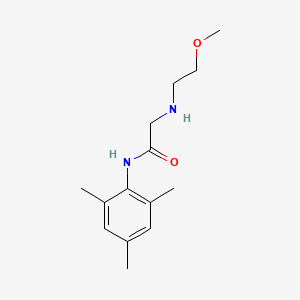
1-Hexanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride, dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique chemical structure, which includes an acridine moiety, a sulfonamide group, and a methoxy substituent. It is commonly used in various fields such as chemistry, biology, and medicine due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate typically involves multiple steps. The process begins with the preparation of the acridine derivative, followed by the introduction of the sulfonamide group and the methoxy substituent. The final step involves the formation of the hydrochloride salt and the incorporation of water molecules to form the dihydrate.
Preparation of Acridine Derivative: The acridine derivative is synthesized through a series of reactions, including nitration, reduction, and cyclization.
Introduction of Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where the acridine derivative is treated with a sulfonating agent such as chlorosulfonic acid.
Methoxy Substitution: The methoxy group is introduced through a methylation reaction, typically using a methylating agent like dimethyl sulfate.
Formation of Hydrochloride Salt and Dihydrate: The final compound is obtained by treating the intermediate with hydrochloric acid and incorporating water molecules to form the dihydrate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors, and the final product is purified through crystallization and filtration techniques.
化学反应分析
Types of Reactions
1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate with DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The sulfonamide group may also contribute to the compound’s biological activity by inhibiting enzymes involved in folate metabolism.
相似化合物的比较
1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate can be compared with other similar compounds, such as:
Acridine Orange: A fluorescent dye used in cell biology for staining nucleic acids.
Sulfanilamide: An antimicrobial agent used in the treatment of bacterial infections.
Methoxybenzene: A simple aromatic compound with a methoxy substituent.
Uniqueness
The uniqueness of 1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acridine moiety allows for DNA intercalation, while the sulfonamide group provides antimicrobial activity. The methoxy substituent enhances the compound’s solubility and stability.
属性
CAS 编号 |
71802-81-8 |
|---|---|
分子式 |
C28H33ClN4O4S |
分子量 |
557.1 g/mol |
IUPAC 名称 |
(2-acetamidoacridin-9-yl)-[4-(hexylsulfonylamino)-2-methoxyphenyl]azanium;chloride |
InChI |
InChI=1S/C28H32N4O4S.ClH/c1-4-5-6-9-16-37(34,35)32-21-13-15-26(27(18-21)36-3)31-28-22-10-7-8-11-24(22)30-25-14-12-20(17-23(25)28)29-19(2)33;/h7-8,10-15,17-18,32H,4-6,9,16H2,1-3H3,(H,29,33)(H,30,31);1H |
InChI 键 |
AUDNRBLQKDELFY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=C(C=CC3=NC4=CC=CC=C42)NC(=O)C)OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


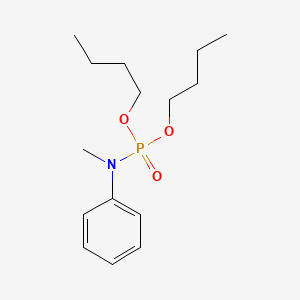
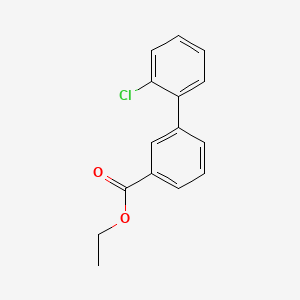
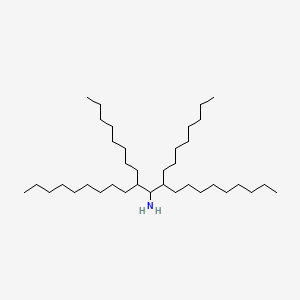
![Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate](/img/structure/B13758130.png)
![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
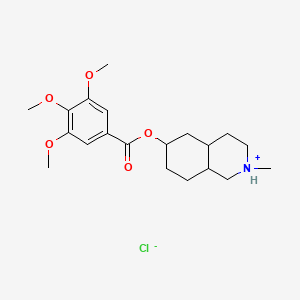
![5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid](/img/structure/B13758143.png)


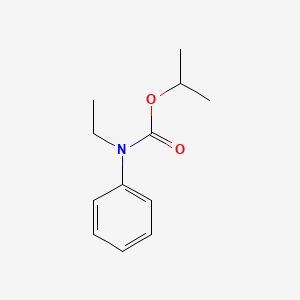
![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13758155.png)
